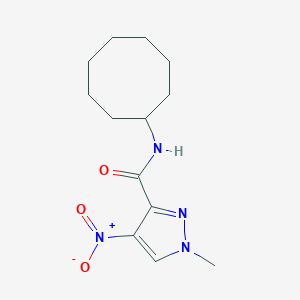
ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound with the molecular formula C19H21NO3S This compound is characterized by its unique structure, which includes a thiophene ring, a cyclobutylcarbonyl group, and a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the 4-methylphenyl group: This step involves the Friedel-Crafts acylation of the thiophene ring using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclobutylcarbonyl group addition: The cyclobutylcarbonyl group is introduced through a nucleophilic substitution reaction using cyclobutylcarbonyl chloride and a suitable amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different substituents.
Aplicaciones Científicas De Investigación
ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
ETHYL 2-CYCLOBUTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-ethylphenyl)-3-thiophenecarboxylate: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.
Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-methylphenyl)-3-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Propiedades
Fórmula molecular |
C19H21NO3S |
|---|---|
Peso molecular |
343.4g/mol |
Nombre IUPAC |
ethyl 2-(cyclobutanecarbonylamino)-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO3S/c1-3-23-19(22)16-15(13-9-7-12(2)8-10-13)11-24-18(16)20-17(21)14-5-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,20,21) |
Clave InChI |
HRVQQFVSQYWFOT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3CCC3 |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B451499.png)

![N~2~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE](/img/structure/B451502.png)
![Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451503.png)

![N'~2~,N'~4~-bis[(3Z)-5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide](/img/structure/B451506.png)
![2-{[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B451508.png)
![methyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451510.png)

METHANONE](/img/structure/B451517.png)
![2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B451520.png)
![propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B451521.png)

![{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B451523.png)
